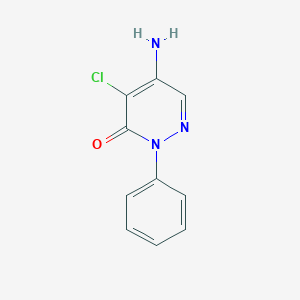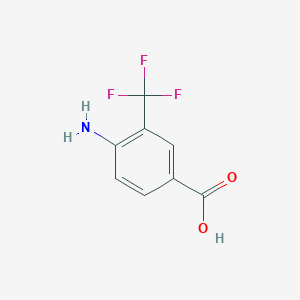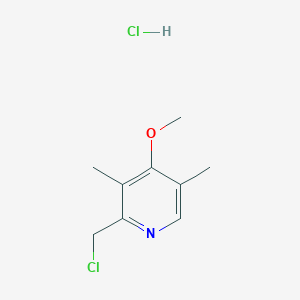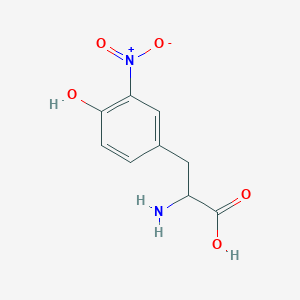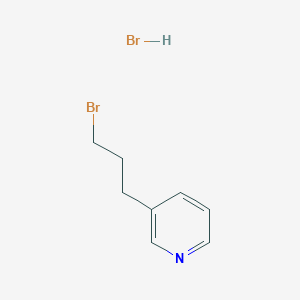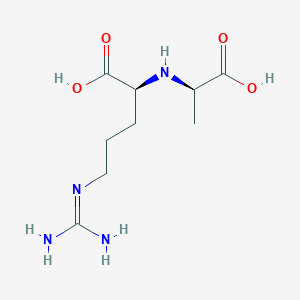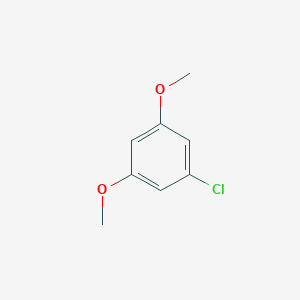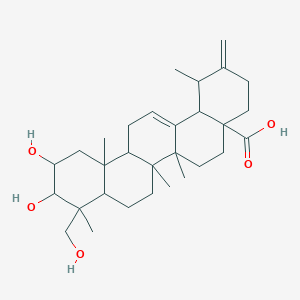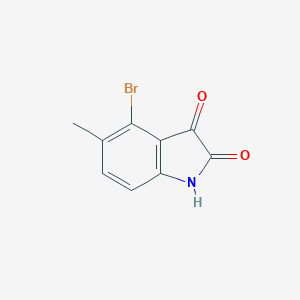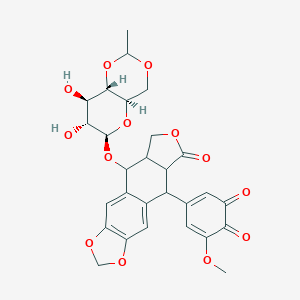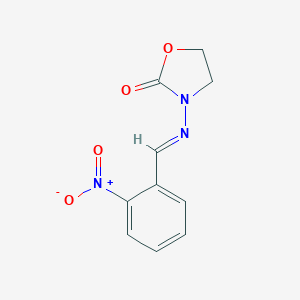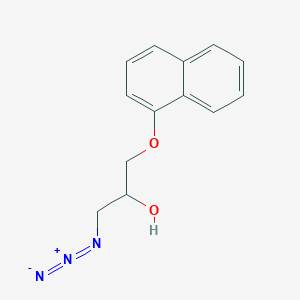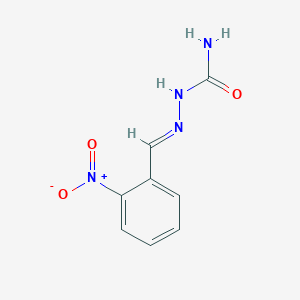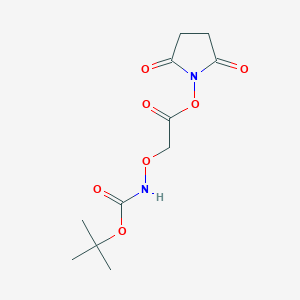
Boc-NH-O-C1-NHS 酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester is a compound with significant applications in various fields of scientific research. It is known for its unique chemical structure, which includes a terminal carboxylic acid and a Boc-protected amino group. This compound is often used as a crosslinker in chemical reactions due to its ability to form stable amide bonds .
科学研究应用
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester has a wide range of applications in scientific research, including:
作用机制
Target of Action
The primary target of Boc-NH-O-C1-NHS ester is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, a cellular pathway responsible for protein degradation .
Mode of Action
Boc-NH-O-C1-NHS ester operates as a PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand binds to the E3 ubiquitin ligase, while the other binds to the target protein . This dual interaction allows the PROTAC to bring the target protein in close proximity to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Boc-NH-O-C1-NHS ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By targeting specific proteins for degradation, Boc-NH-O-C1-NHS ester can influence various downstream effects depending on the function of the degraded protein .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability.
Result of Action
The primary result of Boc-NH-O-C1-NHS ester’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific function of the degraded protein .
Action Environment
The action, efficacy, and stability of Boc-NH-O-C1-NHS ester can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the compound’s stability may be influenced by storage conditions
生化分析
Biochemical Properties
Boc-NH-O-C1-NHS ester plays a crucial role in biochemical reactions as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of Boc-NH-O-C1-NHS ester on various types of cells and cellular processes are primarily through its role in the synthesis of PROTACs . By degrading target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Boc-NH-O-C1-NHS ester is through its role as a PROTAC linker . It forms a bridge between the E3 ubiquitin ligase ligand and the target protein ligand, allowing the ubiquitin-proteasome system to recognize and degrade the target protein .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester typically involves the reaction of acetic acid derivatives with tert-butoxycarbonyl (Boc) protected amino groups. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s effectiveness in various applications .
化学反应分析
Types of Reactions
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine, which can then participate in further substitution reactions.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups to form stable amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate). These reagents facilitate the formation of amide bonds under mild conditions .
Major Products Formed
The major products formed from these reactions are stable amide bonds, which are crucial for the compound’s applications in crosslinking and other chemical processes .
相似化合物的比较
Similar Compounds
Acetic acid, [2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]- (9CI): Similar structure with a terminal carboxylic acid and Boc-protected amino group.
2-((tert-Butoxycarbonyl)aminooxy)acetic acid: Contains a Boc-protected amino group and a carboxylic acid.
(2E)-2-Cyano-2-[[(1,1-dimethylethoxy)carbonyl]oxy]imino]acetic acid ethyl ester: Similar in structure but with different functional groups.
Uniqueness
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester is unique due to its combination of a hydrophilic PEG spacer, a terminal carboxylic acid, and a Boc-protected amino group. This combination allows for increased solubility in aqueous media and the formation of stable amide bonds, making it highly versatile for various applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O7/c1-11(2,3)19-10(17)12-18-6-9(16)20-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBOTLREHORFCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477525 |
Source


|
| Record name | AGN-PC-0NHS59 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80366-85-4 |
Source


|
| Record name | AGN-PC-0NHS59 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
